molecular formula C19H14N2O2S B214256 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide

5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide

Cat. No. B214256
M. Wt: 334.4 g/mol
InChI Key: PYSAEHDDYHTQTC-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide, also known as MNTF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTF belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways. 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide. One area of interest is the development of 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further research is also needed to identify the exact mechanism of action of 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide and to optimize its biological activity. In addition, the safety and efficacy of 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide in humans need to be established through clinical trials. Overall, 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide involves the reaction of 2-furoic acid hydrazide with 1-naphthaldehyde and 2-aminothiazole in the presence of acetic acid. The resulting compound is then subjected to methylation using methyl iodide to obtain 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide.

Scientific Research Applications

5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-viral activities. 5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide has also been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C19H14N2O2S/c1-12-9-10-17(23-12)18(22)21-19-20-16(11-24-19)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22)

InChI Key

PYSAEHDDYHTQTC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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